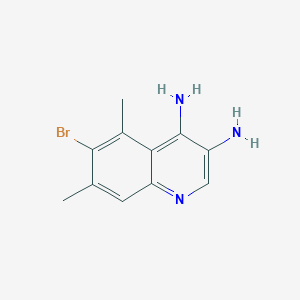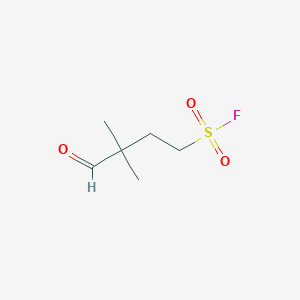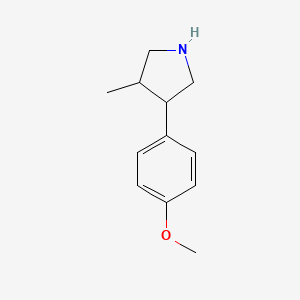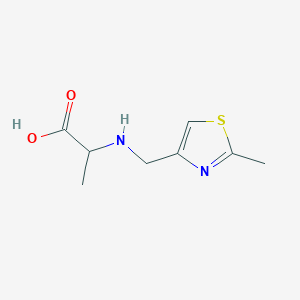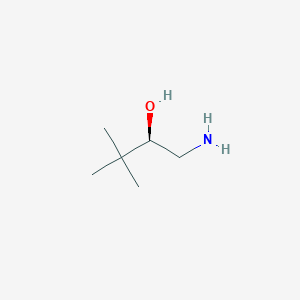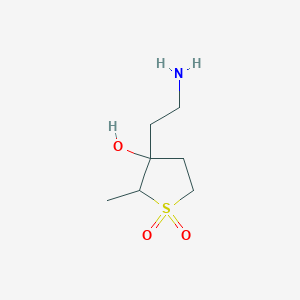
3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with an aminoethyl and hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylthiolane-1,1-dione with an aminoethyl group under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione include other thiolane derivatives and compounds with similar functional groups, such as:
- 3-(2-Aminoethyl)-3-hydroxy-2-methylthiolane
- 3-(2-Aminoethyl)-2-methylthiolane-1,1-dione
- 3-(2-Hydroxyethyl)-3-hydroxy-2-methylthiolane-1,1-dione
Uniqueness
The uniqueness of 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO3S/c1-6-7(9,2-4-8)3-5-12(6,10)11/h6,9H,2-5,8H2,1H3 |
InChI Key |
GGUVHNUKRUJEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



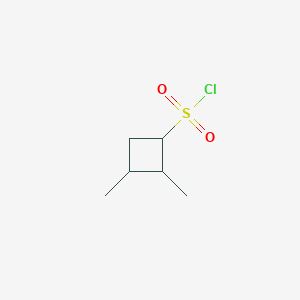
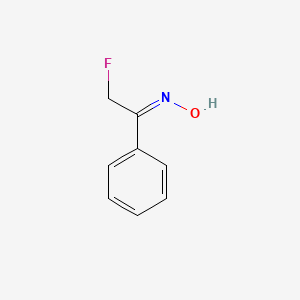
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane](/img/structure/B13204751.png)
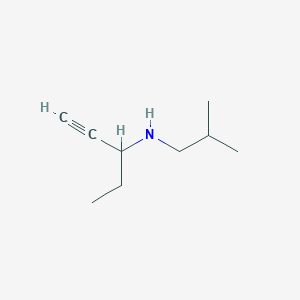


![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
